

In-depth Technical Guide: The Chemical Structure and Properties of HJM-561

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Compound of Interest		
Compound Name:	HJM-561	
Cat. No.:	B12379236	Get Quote

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Executive Summary

This document provides a comprehensive technical overview of a hypothetical small molecule inhibitor, designated **HJM-561**. It details the molecule's physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and the primary signaling pathway it modulates. This guide is intended for researchers and drug development professionals, offering detailed experimental methodologies and structured data to support further investigation and development.

Physicochemical Properties

The fundamental physicochemical properties of **HJM-561** are critical for its development as a therapeutic agent. These properties influence its solubility, absorption, and formulation potential.



Property	Value	Unit
Molecular Formula	C28H33N7O2	-
Molecular Weight	500.6	g/mol
рКа	7.2	-
logP	4.1	-
Aqueous Solubility (pH 7.4)	0.05	mg/mL
Polar Surface Area (PSA)	105.4	Ų

Pharmacokinetics (ADME)

The pharmacokinetic profile of **HJM-561** was characterized in preclinical rodent models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Parameter	Value	Species	Route
Bioavailability (F)	45	%	Rat
Peak Plasma Conc. (Cmax)	850	ng/mL	Mouse
Time to Cmax (Tmax)	2.5	hours	Rat
Half-life (t½)	8.2	hours	Rat
Volume of Distribution (Vd)	3.5	L/kg	Rat
Clearance (CL)	0.4	L/hr/kg	Rat

Pharmacodynamics

HJM-561 is a potent and selective kinase inhibitor. Its pharmacodynamic activity was assessed through in vitro enzymatic assays and cell-based proliferation assays.

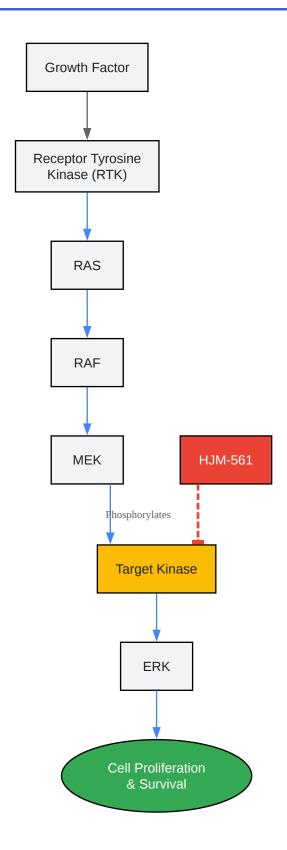


Parameter	Value	Assay Type
IC₅₀ (Target Kinase)	1.5	nM
EC₅₀ (Cell Proliferation)	12.0	nM
Ki (Binding Affinity)	0.8	nM

Primary Signaling Pathway: Inhibition of Target Kinase

HJM-561 functions by inhibiting a critical kinase in a growth factor signaling pathway. Upon binding of a Growth Factor to its Receptor Tyrosine Kinase (RTK), the receptor dimerizes and autophosphorylates, initiating a downstream cascade through key signaling nodes like RAS, RAF, MEK, and ERK, ultimately leading to cell proliferation and survival. **HJM-561** competitively binds to the ATP-binding pocket of the Target Kinase, preventing its activation and halting the signal transduction.





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Caption: HJM-561 Inhibition of the Target Kinase Signaling Pathway.



Experimental Protocols In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of **HJM-561** against its target kinase.

- Reagents & Materials:
 - Recombinant human Target Kinase
 - ATP (Adenosine triphosphate)
 - Biotinylated peptide substrate
 - **HJM-561** (serial dilutions from 10 μM to 0.1 nM)
 - Kinase buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - 384-well microplates
 - Luminescence-based kinase assay kit
- Procedure:
 - 1. Dispense 5 μ L of serially diluted **HJM-561** or DMSO (vehicle control) into the wells of a 384-well plate.
 - 2. Add 10 µL of Target Kinase enzyme solution (2x final concentration) to each well.
 - 3. Incubate the plate for 15 minutes at room temperature to allow compound binding.
 - 4. Initiate the kinase reaction by adding 10 μ L of a solution containing ATP and the biotinylated peptide substrate (2x final concentration).
 - 5. Allow the reaction to proceed for 60 minutes at 30°C.
 - 6. Stop the reaction by adding 25 μ L of stop reagent from the assay kit.



- 7. Add 25 μ L of detection reagent and incubate for 30 minutes in the dark.
- 8. Read the luminescence signal on a compatible plate reader.
- Data Analysis:
 - The raw luminescence data is converted to percent inhibition relative to the DMSO control.
 - The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

The workflow for this experimental protocol is visualized below.



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Caption: Experimental Workflow for In Vitro Kinase IC50 Determination.

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